(R)-3,5-Diamino-5-oxopentanoic acid

Description

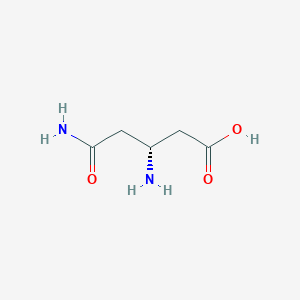

(R)-3,5-Diamino-5-oxopentanoic acid is a chiral amino acid derivative characterized by a pentanoic acid backbone substituted with amino groups at positions 3 and 5 and a ketone group at position 4. Its R-configuration distinguishes it from enantiomers like L-glutamine ((S)-2,5-diamino-5-oxopentanoic acid), a well-studied nutrient in cell culture and pharmaceutical formulations .

Properties

IUPAC Name |

(3R)-3,5-diamino-5-oxopentanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10N2O3/c6-3(1-4(7)8)2-5(9)10/h3H,1-2,6H2,(H2,7,8)(H,9,10)/t3-/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XOYSDPUJMJWCBH-GSVOUGTGSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(CC(=O)O)N)C(=O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([C@H](CC(=O)O)N)C(=O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

146.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ®-3,5-Diamino-5-oxopentanoic acid typically involves the use of chiral catalysts to ensure the correct stereochemistry. One common method is the asymmetric hydrogenation of a suitable precursor, such as a keto acid, using a chiral rhodium or ruthenium catalyst under hydrogen gas . The reaction conditions often include moderate temperatures and pressures to optimize yield and enantiomeric purity.

Industrial Production Methods: Industrial production of ®-3,5-Diamino-5-oxopentanoic acid may involve biotechnological approaches, such as the fermentation of genetically modified microorganisms that express the necessary enzymes for its biosynthesis . This method is advantageous due to its sustainability and potential for high yield.

Chemical Reactions Analysis

Types of Reactions: ®-3,5-Diamino-5-oxopentanoic acid can undergo various chemical reactions, including:

Oxidation: The amino groups can be oxidized to form nitro or nitroso derivatives under specific conditions.

Reduction: The keto group can be reduced to a hydroxyl group using reducing agents like sodium borohydride.

Substitution: The amino groups can participate in nucleophilic substitution reactions, forming amides or other derivatives.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate or hydrogen peroxide under acidic conditions.

Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.

Substitution: Acyl chlorides or anhydrides in the presence of a base like pyridine.

Major Products:

Oxidation: Nitro or nitroso derivatives.

Reduction: Hydroxy derivatives.

Substitution: Amides or other substituted products.

Scientific Research Applications

Chemical Properties and Structure

(R)-3,5-Diamino-5-oxopentanoic acid is characterized by the following molecular formula:

- Molecular Formula: CHNO

- Molecular Weight: 146.14 g/mol

The compound features both amino and keto functional groups, which are crucial for its reactivity and interactions in biochemical pathways.

Chemistry

In the field of chemistry, this compound serves as a building block for synthesizing more complex organic molecules. Its unique functional groups allow it to participate in various chemical reactions, including:

- Oxidation

- Reduction

- Substitution Reactions

These reactions are pivotal for modifying the compound’s structure to tailor it for specific applications.

Biology

The biological implications of this compound are profound. It plays a role in several metabolic pathways and enzyme interactions. Key areas of research include:

- Metabolic Pathways: It is involved in the synthesis of peptides and proteins.

- Enzyme Interactions: The compound can influence enzyme activity and stability, particularly in the context of amino acid metabolism .

Medicine

In medical research, this compound has been investigated for its potential therapeutic effects. Notable studies include:

- Therapeutic Uses: Research has explored its role in managing oxidative stress in critically ill patients. A study indicated that glutamine supplementation could potentially improve outcomes in intensive care settings .

Industry

Industrially, this compound is utilized in the production of various chemical products and materials. Its applications include:

- Chemical Manufacturing: Used as an intermediate in synthesizing pharmaceuticals and agrochemicals.

- Biotechnology: Explored for its potential in developing bioproducts due to its amino acid properties.

Case Studies

Case Study 1: Role in Immune Response Modulation

Research demonstrated that this compound activates NOD2 receptors, which play a critical role in immune response regulation. This activation leads to increased expression of genes associated with pro-inflammatory mediators and cytokines.

Case Study 2: Clinical Implications in Critical Care

A multicenter trial involving critically ill patients assessed the impact of glutamine supplementation on mortality rates. The findings suggested that while there may be benefits under certain conditions, glutamine could also pose risks if not carefully managed .

Mechanism of Action

The mechanism of action of ®-3,5-Diamino-5-oxopentanoic acid involves its interaction with specific enzymes and receptors in biological systems. It can act as a substrate for enzymes involved in amino acid metabolism, influencing various biochemical pathways . The compound’s molecular targets include enzymes like aminotransferases and dehydrogenases, which facilitate its conversion into other biologically active molecules .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Table 1: Structural and Functional Comparison

Key Observations :

Backbone Modifications: The R-enantiomer and L-glutamine share the same molecular formula but differ in stereochemistry (R vs. S) and amino group positions (3,5 vs. 2,5). This likely impacts their biological activity, as seen in L-glutamine’s role in protein synthesis versus the R-form’s unexplored applications . Proglumide introduces bulky aromatic (benzamido) and alkyl (dipropylamino) groups, enhancing its receptor-binding specificity as an anti-ulcer agent .

Functional Group Effects: The thienyl and dichlorophenyl derivatives () replace amino groups with sulfur-containing or halogenated aromatic rings, increasing lipophilicity and altering metabolic stability compared to amino-substituted analogs.

Pharmacological and Industrial Relevance

Table 2: Pharmacokinetic and Regulatory Profiles

Key Findings :

- L-Glutamine ’s safety and regulatory approval contrast with the R-enantiomer ’s undefined profile, underscoring the need for enantiomer-specific toxicity studies.

- Proglumide ’s established use highlights how structural additions (e.g., benzamido) can confer targeted therapeutic effects .

Biological Activity

(R)-3,5-Diamino-5-oxopentanoic acid, commonly referred to as (R)-glutamine, is a non-essential amino acid that plays a significant role in various biological processes. This article provides a comprehensive overview of its biological activity, including its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

This compound has the chemical formula . Its structure features two amino groups and a keto group, which contribute to its reactivity and biological significance. The compound can aggregate into double layers stabilized by hydrogen bonds, indicating its potential for complex interactions in biological systems .

- Metabolic Role :

- Neurotransmitter Function :

- Antioxidant Activity :

1. Cancer Treatment

Research indicates that (R)-glutamine may have implications in cancer therapy due to its role in supporting rapidly dividing cells. It can enhance the efficacy of certain chemotherapeutic agents by providing metabolic support to tumor cells .

2. Immune System Modulation

(R)-glutamine supplementation has been shown to improve immune response, particularly in patients undergoing surgery or suffering from trauma. It aids in the recovery of immune cells and enhances their function .

3. Gut Health

Glutamine is vital for intestinal health as it serves as a primary fuel source for enterocytes (intestinal cells). It helps maintain gut barrier integrity and prevents conditions such as leaky gut syndrome .

Case Studies

- A study demonstrated that glutamine supplementation improved recovery outcomes in critically ill patients by enhancing nitrogen balance and reducing infection rates .

- Another case study highlighted the protective effects of glutamine against chemotherapy-induced mucositis in cancer patients, showcasing its potential as an adjunct therapy .

Data Tables

| Study | Findings | |

|---|---|---|

| Study A | Increased immune cell proliferation with glutamine supplementation | Supports use in clinical settings for immune enhancement |

| Study B | Glutamine reduced oxidative stress markers in neurodegenerative models | Suggests potential neuroprotective effects |

| Study C | Improved gut barrier function with glutamine intake | Indicates benefits for gastrointestinal health |

Q & A

Q. What are the key physicochemical properties of (R)-3,5-Diamino-5-oxopentanoic acid critical for experimental design?

Methodological Answer:

- Solubility : Water solubility varies between studies (e.g., ≥6.2 mg/mL in vs. 29 mg/mL in ). Differences may arise from temperature, purity, or measurement protocols. For reproducibility, specify solvent conditions (e.g., 1 M HCl: 50 mg/mL, Water: 29 mg/mL) and avoid organic solvents like DMSO or ethanol due to insolubility .

- Stability : Store at -20°C for long-term stability; avoid exposure to moisture and light to prevent decomposition .

- Chirality : Confirm enantiomeric purity via X-ray crystallography or chiral HPLC, as the (R)-form is distinct from the common (S)-isomer (L-Glutamine) .

Q. How can this compound be synthesized in a laboratory setting?

Methodological Answer:

- Chemical Synthesis : Start with β-Glutamic acid (3-aminoglutaric acid) and perform selective amidation at the C5 position. Use carbodiimide coupling agents to avoid racemization .

- Enzymatic Resolution : For chiral purity, employ enzymes like glutamine synthetase under controlled pH (7.0–7.5) and ATP-dependent conditions .

- Purification : Crystallize from aqueous acetone to obtain high-purity crystals (melting point ~245°C dec.) .

Q. What analytical methods are recommended for confirming the chiral purity of this compound?

Methodological Answer:

- Chiral HPLC : Use a Crownpak CR-I column with a mobile phase of perchloric acid (pH 1.5) to resolve (R)- and (S)-enantiomers .

- NMR Spectroscopy : Analyze - and -NMR spectra to verify stereochemistry, comparing with reference data for β-Glutamine derivatives .

- Polarimetry : Measure specific optical rotation ([α]) to distinguish from the (S)-enantiomer (e.g., L-Glutamine has [α] = +6.5° in water) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported solubility data for this compound?

Methodological Answer:

- Standardize Protocols : Replicate experiments under controlled conditions (e.g., 25°C, pH 7.0) using USP-grade reagents .

- Purity Assessment : Quantify impurities via LC-MS; even 1% contamination (e.g., DL-Glutamine) can alter solubility .

- Data Validation : Apply statistical tools (e.g., Grubbs’ test) to identify outliers and reference methodologies from pharmacopeial standards (e.g., USP, EP) .

Q. What metabolic pathways involve this compound, and how can isotope tracing experiments be designed to study them?

Methodological Answer:

- Tracer Design : Use -labeled this compound (purity ≥98 atom%) to track incorporation into nucleotides or proteins .

- Cell Culture Models : Administer isotope-labeled compound to HEK-293 or HepG2 cells and analyze metabolites via LC-HRMS at timed intervals .

- Pathway Mapping : Compare with (S)-Glutamine metabolism using kinetic isotope effect (KIE) studies to identify enantiomer-specific pathways .

Q. What strategies optimize chiral synthesis of this compound to minimize racemization?

Methodological Answer:

- Low-Temperature Reactions : Conduct amidation steps at 0–4°C to reduce thermal racemization .

- Protecting Groups : Use tert-butoxycarbonyl (Boc) groups on the α-amino group to stabilize the chiral center during synthesis .

- In Situ Monitoring : Employ real-time circular dichroism (CD) spectroscopy to detect racemization during reaction progression .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.